2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide
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Overview
Description
2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3311~3,7~]dec-2-yl)acetamide is a synthetic organic compound with a complex structure It features a phenoxy group substituted with a propan-2-yl group and an acetamide moiety attached to a tricyclo[3311~3,7~]decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(propan-2-yl)phenol with an appropriate halogenated acetamide derivative under basic conditions to form the phenoxy intermediate.
Coupling with Tricyclo[3.3.1.1~3,7~]decane: The phenoxy intermediate is then coupled with a tricyclo[3.3.1.1~3,7~]decane derivative using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-(2-phenylpropan-2-yl)phenol: Similar phenoxy structure but lacks the tricyclo[3.3.1.1~3,7~]decane ring.
1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol: Contains a phenoxy group and a tricyclo[3.3.1.1~3,7~]decane ring but differs in the acetamide moiety.
Uniqueness
2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide is unique due to its specific combination of a phenoxy group, a tricyclo[3.3.1.1~3,7~]decane ring, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-adamantyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-13(2)16-3-5-19(6-4-16)24-12-20(23)22-21-17-8-14-7-15(10-17)11-18(21)9-14/h3-6,13-15,17-18,21H,7-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIOWSVRPZESSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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